D-p-hydroxyphenylglycine

Description

Propriétés

IUPAC Name |

(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWONGJFPCTTL-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014840 | |

| Record name | D-N-(4-Hydroxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22818-40-2 | |

| Record name | D-p-Hydroxyphenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22818-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylglycine, D-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022818402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-4-hydroxyphenylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-N-(4-Hydroxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-N-(4-hydroxyphenyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYPHENYLGLYCINE, D-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCM9OIX717 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Guide to the Structure of D-p-hydroxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

D-p-hydroxyphenylglycine, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of various pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like amoxicillin and cephalosporins.[1][2] Its precise three-dimensional structure is fundamental to its biological activity and its utility in asymmetric synthesis. This guide provides a detailed examination of its molecular architecture, physicochemical properties, and relevant experimental data.

Molecular Structure and Stereochemistry

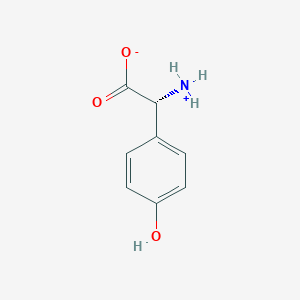

This compound, systematically named (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid, is an amino acid derivative featuring a central chiral carbon atom.[3][4] This alpha-carbon is bonded to four distinct groups:

-

An amino group (-NH₂)

-

A carboxyl group (-COOH)

-

A hydrogen atom (-H)

-

A p-hydroxyphenyl group (a benzene ring substituted with a hydroxyl group at the para position)

The "D" designation in its name signifies the stereochemical configuration at the alpha-carbon. Following the Cahn-Ingold-Prelog priority rules, the arrangement of substituents corresponds to the D-glyceraldehyde standard. In the (R/S) system, this configuration is denoted as (R).[3] The presence of both an acidic carboxyl group and a basic amino group allows the molecule to exist as a zwitterion in certain pH ranges.[1][4]

The molecular formula of this compound is C₈H₉NO₃, and its molecular weight is approximately 167.16 g/mol .[4][5]

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

The structural features of this compound give rise to its characteristic physicochemical properties, which are crucial for its handling, purification, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [3][4] |

| Molecular Weight | 167.16 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 223-240 °C (with decomposition) | [1][2] |

| Water Solubility | 5 g/L (at 20 °C) | [1][2] |

| Specific Optical Rotation [α]D | -155° to -161° (c=1, 1N HCl, 20°C) | [6] |

| pKa | 2.15 (predicted) | [2] |

Experimental Protocols

The synthesis and characterization of this compound involve specific experimental procedures. Below are illustrative examples of methodologies commonly employed.

1. Synthesis via Strecker Reaction (Conceptual Outline)

A common route to α-amino acids is the Strecker synthesis. For this compound, this would conceptually involve:

-

Reactants: p-hydroxybenzaldehyde, ammonia, and hydrogen cyanide.

-

Step 1: Imine Formation: p-hydroxybenzaldehyde reacts with ammonia to form an imine.

-

Step 2: Nitrile Formation: The imine is then treated with hydrogen cyanide to form an α-aminonitrile.

-

Step 3: Hydrolysis: The α-aminonitrile is hydrolyzed (typically with acid) to yield the racemic mixture of p-hydroxyphenylglycine.

-

Step 4: Chiral Resolution: The D-enantiomer is then separated from the L-enantiomer using a resolving agent, such as a chiral acid or through enzymatic methods.

2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. A reported ¹H NMR spectrum for a derivative of this compound provides insight into its proton environment.

-

Instrumentation: 600 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Sample Preparation: A solution of (R)-2-amino-2-(4-hydroxyphenyl)acetic acid (1.0 g, 6.0 mmol) in methanol (10 mL) was treated dropwise with SOCl₂ (1.3 mL, 18.0 mmol). The mixture was stirred at room temperature for 30 minutes and then concentrated to yield the methyl ester derivative.[1]

-

Observed Chemical Shifts (δ) for a related derivative:

-

δ 6.80 & 7.25 (d, J=8.5 Hz, aromatic H): These two doublets correspond to the protons on the phenyl ring.

-

δ 5.11 (s, C(2)H): This singlet represents the proton on the α-carbon.

-

δ 9.86 (s, OH): This singlet is attributed to the phenolic hydroxyl proton.

-

δ 8.70 (br s, NH₃⁺): This broad singlet corresponds to the protons of the amino group (as an ammonium ion).

-

δ 3.68 (s, OCH₃): This singlet is from the methyl group of the ester.[1]

-

3. Determination of Specific Optical Rotation

The chirality of this compound is confirmed by measuring its specific optical rotation.

-

Instrumentation: Polarimeter

-

Sample Preparation: A solution of the compound is prepared at a concentration of 1 gram per 100 mL (c=1) in 1N hydrochloric acid.[6]

-

Measurement: The measurement is performed at 20°C using the sodium D-line (589 nm).[6]

-

Expected Value: The specific optical rotation is expected to be between -155° and -161°.[6]

Biological Significance and Applications

This compound is a non-proteogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code.[7] It has been identified in natural sources such as the bacterium Herpetosiphon aurantiacus.[1][4]

Its primary significance lies in the pharmaceutical industry. The D-enantiomer is a crucial side chain precursor for the synthesis of important semi-synthetic antibiotics. The stereochemistry at the alpha-carbon is vital for the antibiotic's ability to inhibit bacterial cell wall synthesis.

Caption: Relationship between structure, properties, and application.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. CAS 22818-40-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 201321000 [thermofisher.com]

- 7. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

The Cornerstone of Semi-Synthetic Antibiotics: An In-depth Technical Guide to D-p-hydroxyphenylglycine

An Introduction to a Non-Proteinogenic Powerhouse

D-p-hydroxyphenylglycine (D-HPG) is a non-proteinogenic α-amino acid of significant industrial importance, primarily serving as a crucial chiral building block in the synthesis of several semi-synthetic β-lactam antibiotics, including amoxicillin, cefadroxil, and cephalexin.[1] Unlike the 22 proteinogenic amino acids encoded by the standard genetic code, D-HPG and other non-proteinogenic amino acids (NPAAs) are not incorporated into proteins during ribosomal translation but play vital roles in various biological processes and serve as valuable synthons in medicinal chemistry.[2] The history of NPAAs is closely linked to the advancement of analytical chemistry, with their discovery often preceding the full understanding of their biological functions.[2] This guide provides a comprehensive technical overview of the discovery, history, synthesis, and biological significance of this compound, tailored for researchers, scientists, and drug development professionals.

A History Forged in the Evolution of Chemistry and Medicine

The specific discovery of this compound is not marked by a singular, well-documented event but is rather embedded in the broader historical context of the discovery and characterization of non-proteinogenic amino acids throughout the 19th and 20th centuries. The first amino acid, asparagine, was isolated in 1806, and the subsequent century and a half saw the identification of numerous others from natural sources. The rise of analytical techniques such as chromatography in the mid-20th century greatly accelerated the discovery of NPAAs.

The significance of D-HPG, in particular, surged with the advent of semi-synthetic penicillins and cephalosporins. The need for structurally diverse and orally bioavailable antibiotics drove the exploration of modifying the side chains of the core β-lactam structure. D-HPG emerged as an ideal precursor for creating broad-spectrum antibiotics, leading to the development of efficient and stereoselective synthetic routes to meet the growing pharmaceutical demand.

Synthesis of this compound: A Tale of Two Methodologies

The industrial production of this compound is dominated by two primary approaches: traditional chemical synthesis and more contemporary enzymatic methods. The choice between these routes often involves a trade-off between established, high-yielding chemical processes and the milder, more environmentally benign enzymatic alternatives.

Chemical Synthesis: Crystallization-Induced Asymmetric Transformation

A prominent and efficient chemical method for producing enantiomerically pure D-HPG is the crystallization-induced asymmetric transformation (CIAT) of a racemic mixture of p-hydroxyphenylglycine. This process relies on the formation of diastereomeric salts with a chiral resolving agent, followed by the in-situ racemization of the undesired L-enantiomer and the selective crystallization of the less soluble D-enantiomer salt.

Experimental Protocol: Crystallization-Induced Asymmetric Transformation

The following protocol is a representative example of a crystallization-induced asymmetric transformation for the synthesis of D-HPG:

-

Suspension Preparation: A racemic mixture of p-hydroxyphenylglycine (D,L-HPG) is suspended in a suitable solvent, commonly acetic acid.

-

Addition of Resolving and Racemization Agents: A chiral resolving agent, such as D-3-bromocamphor-8-sulfonate, is added to the suspension.[3] Concurrently, a racemization agent, like salicylaldehyde, is introduced into the mixture.[3]

-

Heating and Racemization: The mixture is heated to facilitate the formation of the diastereomeric salts and to promote the racemization of the L-enantiomer.[3]

-

Crystallization: The solution is then cooled to induce the crystallization of the less soluble diastereomeric salt of D-HPG.

-

Isolation: The crystallized salt is isolated by filtration.[3]

-

Purification (Optional): A slurry purification step can be employed to enhance the diastereomeric excess to greater than 99.9%.

-

Neutralization: The purified salt is then neutralized to yield the final D-HPG product with high enantiomeric purity.

Logical Workflow for Crystallization-Induced Asymmetric Transformation

Enzymatic Synthesis: The Hydantoinase Process

The enzymatic synthesis of D-HPG, primarily through the "hydantoinase process," offers a greener and highly stereoselective alternative to chemical methods.[1] This biocatalytic route typically employs whole microbial cells engineered to co-express two key enzymes: D-hydantoinase and D-carbamoylase.

The process begins with the substrate D,L-p-hydroxyphenylhydantoin (DL-HPH). The D-hydantoinase selectively catalyzes the hydrolytic ring-opening of the D-enantiomer of the hydantoin to form N-carbamoyl-D-p-hydroxyphenylglycine. Subsequently, the D-carbamoylase hydrolyzes the N-carbamoyl group to yield D-HPG. A crucial aspect of this process is the spontaneous or enzyme-catalyzed racemization of the remaining L-p-hydroxyphenylhydantoin, which allows for a theoretical yield of 100%.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of D-HPG

The following protocol outlines the general steps for the enzymatic synthesis of D-HPG using a whole-cell biocatalyst:

-

Biocatalyst Preparation: Recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase are cultivated to a desired cell density and then harvested by centrifugation.

-

Reaction Setup: The harvested whole-cell biocatalyst is suspended in a suitable reaction buffer (e.g., phosphate buffer, pH 7.5-8.5).

-

Substrate Addition: The substrate, D,L-p-hydroxyphenylhydantoin (DL-HPH), is added to the cell suspension. Due to its low solubility, DL-HPH is often added as a slurry.[1]

-

Bioconversion: The reaction is carried out at a controlled temperature (e.g., 30-50 °C) with constant agitation to ensure proper mixing.[1]

-

Reaction Monitoring: The progress of the reaction is monitored by periodically analyzing the concentration of D-HPG in the reaction mixture using High-Performance Liquid Chromatography (HPLC).

-

Biocatalyst Removal: Upon completion of the reaction, the whole-cell biocatalyst is removed by centrifugation.

-

Product Isolation: The supernatant, containing the dissolved D-HPG, is subjected to downstream processing, such as crystallization, to isolate the pure product.

Signaling Pathway for the Hydantoinase Process

References

The Biological Significance of D-p-hydroxyphenylglycine: A Technical Overview for Researchers

An In-depth Examination of the Natural Roles, Biosynthesis, and Analysis of a Key Non-proteinogenic Amino Acid

Introduction

D-p-hydroxyphenylglycine (D-HPG) is a non-proteinogenic α-amino acid that holds significant interest for researchers in microbiology, biotechnology, and pharmacology. While its L-enantiomer is a known component of glycopeptide antibiotics, the natural occurrence and intrinsic biological functions of D-HPG are less understood, presenting a compelling area for scientific investigation. This technical guide provides a comprehensive overview of the known and putative biological roles of D-HPG in nature, its biosynthetic pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Core Biological Roles and Natural Occurrence

The primary and most well-documented biological role of p-hydroxyphenylglycine is as a structural component of non-ribosomally synthesized peptide natural products, particularly in bacteria.[1] D-amino acids, in general, play crucial roles in bacteria, contributing to the structural integrity of the cell wall, regulating biofilm formation, and acting as signaling molecules.[2][3]

Incorporation into Glycopeptide Antibiotics

The L-enantiomer of p-hydroxyphenylglycine is a critical building block in the biosynthesis of vancomycin-group antibiotics produced by actinomycetes.[4] In these complex heptapeptides, it plays a structural role in forming the rigid conformation of the peptide backbone and is also a site for glycosylation, which is essential for the antibiotic's mechanism of action.[4] The biosynthesis of these antibiotics occurs via non-ribosomal peptide synthetases (NRPSs).

Natural Occurrence of the D-Enantiomer

While the industrial synthesis of D-HPG as a precursor for semi-synthetic β-lactam antibiotics is well-established, its natural occurrence is less documented. However, studies have identified D-HPG in a few diverse organisms, suggesting potential endogenous biological functions. Notably, D-HPG has been found in:

-

Bacteria: The bacterium Herpetosiphon aurantiacus is known to contain D-HPG.[1] Research into the biosynthesis of 4-hydroxyphenylglycine in this organism suggests a potential metabolic or structural role.

-

Crustaceans: The water flea, Daphnia pulex, has been reported to contain D-HPG.[1] The function in this organism is currently unknown but may be related to defense, signaling, or metabolism.

-

Insects: The honeybee, Apis cerana, is another organism where the presence of D-HPG has been noted.[1] Its role in insects is an open area of research.

Putative Functions in Bacteria

Extrapolating from the known roles of other D-amino acids in bacteria, D-HPG in organisms like Herpetosiphon aurantiacus could potentially be involved in:

-

Cell Wall Remodeling: D-amino acids are known to be incorporated into the peptidoglycan layer of bacterial cell walls, influencing their structure and resistance to enzymatic degradation.[2][3]

-

Biofilm Regulation: The release of D-amino acids can trigger the disassembly of biofilms, a key process in bacterial community dynamics.[3]

-

Signaling: D-amino acids can act as signaling molecules in bacterial communication, a process often referred to as quorum sensing.[5][6][7][8] However, a direct role for D-HPG in quorum sensing has not yet been demonstrated.

Biosynthesis of p-Hydroxyphenylglycine

The biosynthetic pathways for p-hydroxyphenylglycine are best understood for the L-enantiomer in the context of antibiotic production. Engineered pathways have been developed for the efficient synthesis of D-HPG for industrial applications.

Natural Biosynthesis of L-p-hydroxyphenylglycine

In actinomycetes such as Amycolatopsis orientalis, the biosynthesis of L-p-hydroxyphenylglycine begins with the shikimate pathway intermediate, prephenate.[4] A proposed four-enzyme pathway converts prephenate to L-p-hydroxyphenylglycine.[4] The key enzymes in this pathway are p-hydroxymandelate synthase, p-hydroxymandelate oxidase, and L-p-hydroxyphenylglycine transaminase.[4]

Figure 1. Proposed biosynthetic pathway of L-p-hydroxyphenylglycine from prephenate.

Enzymatic and Engineered Biosynthesis of this compound

The industrial production of D-HPG often utilizes enzymatic methods, which are more environmentally friendly than traditional chemical synthesis.[9] A common approach is the "hydantoinase process," which uses two key enzymes: D-hydantoinase and D-carbamoylase.[10][11] This process starts with the racemic precursor DL-p-hydroxyphenylhydantoin.

More recently, multi-enzyme cascade pathways have been engineered in microorganisms like E. coli for the de novo synthesis of D-HPG from simple carbon sources like glucose or from L-tyrosine.[3][12] These engineered pathways often involve enzymes such as meso-diaminopimelate dehydrogenase.[3]

Figure 2. The hydantoinase process for the enzymatic synthesis of D-HPG.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic synthesis of D-HPG, providing a comparative overview of different approaches.

| Parameter | Chemical Synthesis | Enzymatic Synthesis (Hydantoinase) |

| Typical Yield | 80-95% | 90-100% |

| Enantiomeric Excess (ee) | >99% (after resolution) | >99% |

| Reaction Conditions | Harsh (strong acids/bases, high temperatures) | Mild (near-neutral pH, moderate temperature) |

| Environmental Impact | Use of hazardous reagents, significant waste | Aqueous media, biodegradable catalysts, less waste |

| Table 1: Comparison of Chemical and Enzymatic Synthesis of D-HPG.[9] |

| Engineered Strain | Substrate | Product Titer | Conversion Rate |

| E. coli (co-expressing Hase and Case) | 140 mM DL-HPH | 140 mM D-HPG | 100% |

| Engineered E. coli | L-Tyrosine (50 g/L) | 42.69 g/L D-HPG | 92.5% |

| Table 2: Examples of D-HPG Production in Engineered E. coli.[3][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound by HPLC

This protocol is suitable for the quantification of total D-HPG in biological samples. Chiral separation would require a specialized chiral column and method development.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

-

Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (95:5, v/v).[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Injection Volume: 20 µL.[14]

-

Column Temperature: 30°C.[14]

-

UV Detection: 275 nm.[14]

Sample Preparation (from Plasma):

-

To 200 µL of plasma, add 600 µL of ice-cold acetonitrile to precipitate proteins.[14]

-

Vortex the mixture for 1 minute.[14]

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.[14]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase before injection.[14]

Standard Preparation:

-

Prepare a stock solution of D-HPG reference standard (1 mg/mL) in the mobile phase.

-

Perform serial dilutions to create a calibration curve (e.g., 0.5 to 100 µg/mL).[14]

Figure 3. General workflow for HPLC sample preparation from a biological matrix.

Enzymatic Assay for D-HPG Production using Hydantoinase and Carbamoylase

This protocol describes a whole-cell biocatalysis approach for the production and subsequent analysis of D-HPG.

Materials:

-

Recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase.

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0).

-

DL-p-hydroxyphenylhydantoin (DL-HPH) substrate.

-

HPLC system for product quantification.

Protocol:

-

Cultivate the recombinant E. coli and harvest the cells by centrifugation.

-

Resuspend the cell pellet in the reaction buffer to a desired cell density.

-

Add the DL-HPH substrate to the cell suspension (often as a slurry due to low solubility).[9]

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation.

-

At various time points, withdraw aliquots of the reaction mixture.

-

Stop the reaction in the aliquots by adding an equal volume of a quenching solution (e.g., 1 M HCl) and centrifuging to remove the cells.

-

Analyze the supernatant for D-HPG concentration using the HPLC method described above.

Future Directions and Conclusion

The biological role of this compound in nature, beyond its incorporation into antibiotics, remains a largely unexplored frontier. The identification of D-HPG in diverse organisms such as bacteria, crustaceans, and insects opens up exciting avenues for research into its potential functions in cell signaling, defense mechanisms, and inter-species communication. Future studies should focus on elucidating the specific metabolic pathways and physiological effects of D-HPG in these organisms. The development of sensitive and specific analytical techniques will be paramount in these endeavors. A deeper understanding of the natural roles of D-HPG could unveil novel biochemical pathways and potentially lead to the discovery of new bioactive molecules and therapeutic targets.

References

- 1. This compound | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A common HPLC-PDA method for amino acid analysis in insects and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A multi-enzyme cascade for efficient production of this compound from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of d‐p‐Hydroxyphenylglycine by N‐Carbamoyl‐d‐amino Acid Amidohydrolase‐Overproducing Escherichia coli Strains | Semantic Scholar [semanticscholar.org]

- 5. Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quorum Sensing - TheSynapse [thesynapse.net]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. One-step production of this compound by recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biocatalytic production of this compound by optimizing protein expression and cell wall engineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Natural Sources and Isolation of D-p-hydroxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-p-hydroxyphenylglycine (D-HPG) is a non-proteinogenic α-amino acid of significant importance in the pharmaceutical industry. It serves as a crucial chiral building block for the synthesis of several semi-synthetic β-lactam antibiotics, including amoxicillin, cefadroxil, and cephalexin. The stereochemistry of D-HPG is critical for the therapeutic efficacy of these antibiotics. While the term "natural sources" typically evokes images of plants or marine organisms, the primary and commercially viable sources of D-HPG are microbial systems. This technical guide provides an in-depth exploration of the microbial production of D-HPG, detailing the enzymatic processes, fermentation and bioconversion protocols, and downstream isolation and purification methodologies.

Natural Occurrence and Biosynthesis

Direct isolation of this compound from plant or marine sources is not a common or economically feasible practice. The bacterium Herpetosiphon aurantiacus has been identified as a natural source of D-HPG. However, industrial-scale production relies on microbial biosynthesis or, more commonly, the enzymatic resolution of a synthetic racemic precursor.

The key to microbial production of D-HPG is the "hydantoinase process," a two-step enzymatic cascade that converts DL-5-p-hydroxyphenylhydantoin (DL-HPH) into D-HPG. This process utilizes two key enzymes:

-

D-hydantoinase (EC 3.5.2.2): This enzyme selectively hydrolyzes the D-enantiomer of DL-HPH to N-carbamoyl-D-p-hydroxyphenylglycine.

-

D-carbamoylase (EC 3.5.1.77): This enzyme specifically hydrolyzes N-carbamoyl-D-p-hydroxyphenylglycine to yield the final product, D-HPG.

A significant advantage of this process is the spontaneous racemization of the unreacted L-5-p-hydroxyphenylhydantoin under mild alkaline conditions, which allows for a theoretical yield of 100% conversion of the racemic starting material to the desired D-enantiomer.

Microorganisms such as Agrobacterium radiobacter and genetically engineered strains of Escherichia coli are commonly employed as whole-cell biocatalysts for this transformation. These microorganisms are cultivated to express high levels of D-hydantoinase and D-carbamoylase.

Microbial Production and Bioconversion

The production of D-HPG is typically achieved through a whole-cell bioconversion process. This involves cultivating the microorganism to a high cell density and then using the harvested cells as a biocatalyst for the conversion of DL-HPH.

Data on Microbial D-HPG Production

| Microorganism | Process | Substrate | Product Concentration/Yield | Enantiomeric Excess (ee) | Reference |

| Recombinant E. coli | Whole-cell bioconversion | DL-p-hydroxyphenylhydantoin | 98% yield in 15 hours | >99% | [1] |

| Agrobacterium sp. | Whole-cell bioconversion | DL-p-hydroxyphenylhydantoin | High conversion | Not specified | |

| Recombinant E. coli | Multi-enzyme cascade | L-tyrosine | 42.69 g/L | >99% | [2] |

Experimental Protocols

This protocol describes the cultivation of recombinant E. coli expressing D-hydantoinase and D-carbamoylase.

a. Media Preparation (Luria-Bertani - LB Medium)

-

Tryptone: 10 g/L

-

Yeast Extract: 5 g/L

-

NaCl: 10 g/L

-

Adjust pH to 7.0-7.2 with NaOH.

-

Sterilize by autoclaving at 121°C for 20 minutes.

-

Add the appropriate antibiotic (e.g., ampicillin to a final concentration of 100 µg/mL) after the medium has cooled.

b. Inoculum Preparation

-

Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain from an agar plate.

-

Incubate overnight at 37°C with shaking at 200-250 rpm.

c. Fermentation

-

Inoculate 1 L of sterile LB medium (in a 2.8 L flask) with the overnight culture (1-2% v/v).

-

Incubate at 37°C with vigorous shaking (200-250 rpm).

-

Monitor cell growth by measuring the optical density at 600 nm (OD600).

-

When the OD600 reaches 0.6-0.8, induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM (if using an inducible promoter system).

-

Continue the cultivation for another 12-16 hours at a lower temperature (e.g., 25-30°C) to enhance the production of soluble, active enzymes.

d. Cell Harvesting

-

Harvest the cells by centrifugation at 5,000-8,000 x g for 15-20 minutes at 4°C.

-

Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5-8.0).

-

The resulting cell paste can be used immediately for bioconversion or stored at -20°C.

This protocol outlines the enzymatic conversion of the racemic substrate to D-HPG using the harvested whole cells.

a. Reaction Setup

-

Prepare a reaction mixture containing:

-

100 mM phosphate buffer (pH 7.5-8.5).

-

DL-5-p-hydroxyphenylhydantoin (e.g., 10-50 g/L). Due to its low solubility, it is often added as a slurry.

-

Recombinant E. coli whole-cell biocatalyst (e.g., 10-30 g/L wet cell weight).

-

-

The reaction is typically carried out in a stirred-tank bioreactor to ensure adequate mixing and mass transfer.

b. Reaction Conditions

-

Maintain the reaction temperature between 30°C and 50°C.

-

Continuously stir the reaction mixture at a moderate speed (e.g., 200-400 rpm).

-

Monitor the pH of the reaction and adjust as necessary, as the hydrolysis of the carbamoyl group releases ammonia, which can alter the pH.

c. Reaction Monitoring

-

Periodically take samples from the reaction mixture.

-

Centrifuge the samples to remove the cells.

-

Analyze the supernatant for the concentration of D-HPG and the disappearance of DL-HPH using High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

Following the bioconversion, a series of downstream processing steps are required to isolate and purify D-HPG from the reaction broth.

Downstream Processing Workflow

Experimental Protocols

-

Following the completion of the bioconversion, separate the microbial cells from the reaction broth.

-

For laboratory scale, centrifugation at 8,000-10,000 x g for 20-30 minutes is effective.

-

For larger scale operations, microfiltration or depth filtration can be employed to clarify the supernatant.

Crystallization is a key step for the purification and isolation of D-HPG.

a. Isoelectric Point Precipitation

-

The isoelectric point (pI) of D-HPG is approximately 5.4.

-

Carefully adjust the pH of the clarified supernatant to its pI using an acid (e.g., HCl or H₂SO₄). This will decrease the solubility of D-HPG, leading to its precipitation.

-

Slowly cool the solution with gentle agitation to promote the formation of well-defined crystals.

-

Collect the precipitated crystals by filtration (e.g., using a Büchner funnel).

-

Wash the crystals with cold water or an appropriate solvent to remove residual impurities.

b. Preferential Crystallization using Resolving Agents

For resolutions of chemically synthesized racemic D,L-p-hydroxyphenylglycine, preferential crystallization can be employed.

-

Dissolve the racemic mixture in a suitable solvent (e.g., aqueous acetic acid).

-

Add a chiral resolving agent, such as D-3-bromocamphor-8-sulfonic acid, to form diastereomeric salts.

-

The diastereomeric salt of D-HPG is typically less soluble and will preferentially crystallize upon cooling.

-

Isolate the crystals by filtration.

-

The free D-HPG can then be recovered by neutralizing the salt with a base.

-

To achieve high purity, the crude D-HPG crystals can be recrystallized.

-

Dissolve the crude crystals in hot water or a suitable solvent mixture (e.g., water-ethanol).

-

Allow the solution to cool slowly to induce recrystallization.

-

Collect the purified crystals by filtration and wash with a cold solvent.

-

Dry the final D-HPG crystals under vacuum at a moderate temperature (e.g., 40-60°C) to remove any residual solvent.

Signaling Pathways and Experimental Workflows

Enzymatic Hydantoinase Process

The enzymatic conversion of DL-5-p-hydroxyphenylhydantoin to this compound can be visualized as a two-step pathway.

Conclusion

The production of this compound is a prime example of the successful application of biocatalysis in the pharmaceutical industry. By leveraging the specificity of enzymes from microbial sources, high-purity D-HPG can be efficiently produced in an environmentally friendly manner. This technical guide has provided a comprehensive overview of the natural microbial sources, the underlying enzymatic pathways, and detailed protocols for the production and isolation of this vital pharmaceutical intermediate. For researchers and professionals in drug development, a thorough understanding of these methodologies is essential for process optimization and the sustainable manufacturing of essential medicines.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-p-hydroxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

D-p-hydroxyphenylglycine (D-HPG) is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a crucial chiral building block in the synthesis of several semi-synthetic β-lactam antibiotics, most notably amoxicillin and cephalexin.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of D-HPG, complete with quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values represent a synthesis of data from various scientific sources.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 240 °C (decomposes) | [3] |

| Solubility in Water | 5 g/L (at 20 °C) | [4] |

| pKa (predicted) | 2.15 (carboxyl group) | [3] |

| Optical Rotation [α]D²⁰ | -156° (c=1, 1 N HCl) | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral assignments for this compound are not extensively published in a consolidated format, typical chemical shifts for similar structures can be inferred. High-resolution NMR is a powerful tool for confirming the identity and purity of the compound.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound in a suitable deuterated solvent is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the alpha-proton adjacent to the amino and carboxyl groups, and the protons of the amino and hydroxyl groups. The aromatic protons typically appear as two doublets in the region of δ 6.8-7.3 ppm. The alpha-proton is expected to be a singlet around δ 5.0 ppm. The amino and hydroxyl protons are exchangeable and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear downfield, typically in the range of δ 170-180 ppm. The aromatic carbons will have signals between δ 115 and 160 ppm, and the alpha-carbon will be observed around δ 55-60 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. A recent study on 4-hydroxyphenylglycine provides valuable insights into its vibrational modes.[5]

| Wavenumber (cm⁻¹) | Assignment |

| 3200-2500 | O-H (carboxylic acid and phenol) and N-H (amine) stretching vibrations (broad band) |

| ~3060 | Aromatic C-H stretching |

| ~2960 | Aliphatic C-H stretching |

| ~1626 | Asymmetric COO⁻ stretching |

| ~1605, 1523 | NH₃⁺ bending vibrations |

| ~1405 | Symmetric COO⁻ stretching |

| ~847 | Para-substituted benzene ring C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be observed at m/z 167. The fragmentation pattern would likely involve the loss of the carboxyl group (as COOH or CO₂), the amino group, and fragmentation of the aromatic ring.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols for amino acids and should be adapted and optimized for specific laboratory conditions.

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. Due to decomposition, a sharp melting point may not be observed.

Solubility Determination

Objective: To quantify the solubility of this compound in various solvents.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Objective: To determine the acid dissociation constants of the ionizable groups of this compound.

Methodology (Potentiometric Titration):

-

A known quantity of this compound is dissolved in a known volume of deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first pKa corresponds to the deprotonation of the carboxylic acid group, and the second pKa corresponds to the deprotonation of the ammonium group.

Optical Rotation Determination

Objective: To measure the specific rotation of this compound, which confirms its enantiomeric identity.

Methodology:

-

A solution of this compound of a known concentration is prepared in a specified solvent (e.g., 1 N HCl).

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The prepared solution is placed in a polarimeter cell of a known path length.

-

The observed optical rotation is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[6]

Synthesis and Application Workflows

This compound is a key intermediate in several important pharmaceutical manufacturing processes. The following diagrams illustrate the primary synthesis routes for D-HPG and its subsequent use in the production of amoxicillin.

Chemical Synthesis of this compound

The classical chemical synthesis of D-HPG involves the resolution of a racemic mixture of p-hydroxyphenylglycine. One common method is crystallization-induced asymmetric transformation.

Caption: Chemical synthesis of this compound via resolution-racemization.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a greener alternative to chemical methods, often utilizing whole-cell biocatalysts. The hydantoinase process is a widely studied route.[1]

Caption: Enzymatic synthesis of this compound via the hydantoinase process.

Enzymatic Synthesis of Amoxicillin

This compound (or its methyl ester) is a key substrate for the enzymatic synthesis of amoxicillin, catalyzed by penicillin G acylase.

Caption: Enzymatic synthesis pathway of amoxicillin from this compound methyl ester and 6-APA.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

The Core Biological Mechanism of D-p-hydroxyphenylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-p-hydroxyphenylglycine (D-HPG) is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. While it does not possess a direct, potent pharmacological action on its own within biological systems, its core mechanism of action is profound yet indirect. D-HPG serves as a critical structural component, specifically as a side chain, for several semi-synthetic β-lactam antibiotics.[1][2] This guide elucidates the integral role of the D-HPG moiety in the efficacy of these antibiotics, primarily focusing on amoxicillin and cephalexin. The true biological mechanism of D-HPG is, therefore, the mechanism of the antibiotics it helps to form.

These antibiotics function by disrupting the synthesis of the bacterial cell wall, a structure essential for the survival of bacteria.[3][4][5] The D-HPG side chain plays a crucial role in the spectrum of activity, potency, and pharmacokinetic properties of these drugs. This document will delve into the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to determine these parameters.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of D-HPG-containing β-lactam antibiotics is the inhibition of peptidoglycan synthesis in the bacterial cell wall.[3][4] Peptidoglycan provides structural integrity to the cell wall, protecting the bacterium from osmotic lysis. The synthesis of peptidoglycan is a multi-step process culminating in a cross-linking reaction catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[6][7]

β-lactam antibiotics, including those with the D-HPG side chain, mimic the D-Ala-D-Ala moiety of the natural substrate of PBPs.[8] This structural mimicry allows the antibiotic to bind to the active site of PBPs. The highly reactive β-lactam ring then acylates a serine residue in the PBP active site, forming a stable, covalent bond.[9] This irreversible inhibition of PBPs prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately, bacterial cell death.[3][5][6]

The Significance of the this compound Side Chain

The acyl side chain of β-lactam antibiotics, in this case, the this compound group, is a key determinant of the antibiotic's properties. The presence of the amino group in the side chain of amoxicillin and ampicillin is crucial for their activity.[10] Specifically, the p-hydroxy group on the phenyl ring of the D-HPG moiety has been shown to influence the oral absorption and overall efficacy of cephalosporins. For instance, 7-(p-hydroxyphenylglycyl)-3-heterocyclicthiomethyl cephalosporins exhibit significantly higher serum levels upon oral administration in mice compared to their non-hydroxylated counterparts.[11] This highlights the critical role of the D-HPG side chain in enhancing the pharmacokinetic profile of these antibiotics.

Quantitative Data on the Efficacy of D-HPG-Containing Antibiotics

The effectiveness of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC) and its binding affinity to its target PBPs (often expressed as the 50% inhibitory concentration, IC50).

Table 1: Minimum Inhibitory Concentration (MIC) of Amoxicillin against Various Bacterial Strains

| Bacterial Strain | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Streptococcus pneumoniae | ≤ 0.25 | 0.5 |

| Streptococcus suis | 0.03 | 0.064 |

| Aggregatibacter actinomycetemcomitans | 1.00 | 2.00 |

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data sourced from multiple studies.[11][12][13]

Table 2: Binding Affinity (IC50) of Amoxicillin and a D-HPG-Containing Cephalosporin to Penicillin-Binding Proteins (PBPs)

| Antibiotic | Bacterial Species | PBP | IC50 (μg/mL) |

| Amoxicillin | Helicobacter pylori | PBP1 | ~0.57 |

| Cefatrizine (a cephalosporin with a D-HPG side chain) | Escherichia coli | PBP1a | 4.0 |

| PBP1b | 0.8 | ||

| PBP2 | >100 | ||

| PBP3 | 0.1 | ||

| PBP4 | 2.5 | ||

| PBP5/6 | <0.1 |

IC50 is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin to the PBP. Data sourced from multiple studies.[11][14][15]

Signaling Pathways and Experimental Workflows

Bacterial Cell Wall Synthesis and Inhibition by D-HPG-Containing Antibiotics

The following diagram illustrates the final stage of bacterial cell wall synthesis and its disruption by an antibiotic containing the this compound side chain.

Caption: Inhibition of bacterial cell wall synthesis by a D-HPG-containing antibiotic.

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic is a fundamental measure of its potency. The broth microdilution method is a standard protocol for its determination.

Caption: Workflow for MIC determination by broth microdilution.

Experimental Workflow for Penicillin-Binding Protein (PBP) Affinity Assay

Competitive binding assays are used to determine the affinity of an antibiotic for its PBP targets.

Caption: Workflow for determining PBP binding affinity.

Detailed Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Stock Solution:

-

Accurately weigh a suitable amount of the D-HPG-containing antibiotic standard powder.

-

Dissolve in a specified solvent to create a high-concentration stock solution. Further dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[6]

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

-

-

Assay Procedure:

-

Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[6]

-

Add 100 µL of the 2x concentrated antibiotic solution to the first column of wells.

-

Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column.[6]

-

The eleventh column serves as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).[16]

-

Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11.[16]

-

-

Incubation and Reading:

Competitive Penicillin-Binding Protein (PBP) Binding Assay Protocol

This is a representative protocol for determining the IC50 of an antibiotic for its PBP targets.

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic growth phase in a suitable broth.

-

Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).[5]

-

Lyse the cells by sonication or using a French press.[14]

-

Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation.[14]

-

Resuspend the membrane pellet in buffer and determine the protein concentration.

-

-

Competitive Binding Reaction:

-

Incubate a standardized amount of the membrane preparation with serially diluted concentrations of the unlabeled D-HPG-containing antibiotic for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).[14]

-

Add a fixed concentration of a fluorescently labeled penicillin, such as Bocillin-FL, to the reaction mixtures and incubate for a shorter period (e.g., 10 minutes).[18]

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.[19]

-

Quantify the fluorescence intensity of each PBP band using densitometry software.[14]

-

Plot the percentage of fluorescent probe binding against the logarithm of the test antibiotic concentration to determine the IC50 value.[14]

-

Conclusion

The mechanism of action of this compound in biological systems is intrinsically linked to its role as a vital structural element in certain semi-synthetic β-lactam antibiotics. While devoid of significant direct pharmacological activity itself, its incorporation into these antibiotics is crucial for their therapeutic efficacy. The D-HPG side chain influences key properties such as oral bioavailability and the spectrum of activity. The ultimate mechanism of action is the potent and irreversible inhibition of bacterial Penicillin-Binding Proteins, leading to the disruption of cell wall synthesis and bacterial death. Understanding this indirect yet critical role of D-HPG is essential for the continued development and optimization of β-lactam antibiotics in the face of growing antimicrobial resistance.

References

- 1. Modeling of the enzymatic kinetic synthesis of cephalexin--influence of substrate concentration and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NL1010506C2 - Production of beta-lactam antibiotics comprises enzyme-catalysed acylation with new D-p-hydroxyphenylglycinamide derivatives - Google Patents [patents.google.com]

- 3. A Rapid Single-Cell Antimicrobial Susceptibility Testing Workflow for Bloodstream Infections [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin [pdb101.rcsb.org]

- 9. Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation and Antibacterial Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Contribution of Specific Amino Acid Changes in Penicillin Binding Protein 1 to Amoxicillin Resistance in Clinical Helicobacter pylori isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Biosynthesis of D-p-hydroxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways for D-p-hydroxyphenylglycine (D-HPG), a crucial chiral intermediate in the synthesis of semi-synthetic β-lactam antibiotics such as amoxicillin and cefadroxil. This document details the enzymatic and chemical routes, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key methodologies.

Introduction to this compound Synthesis

The industrial demand for enantiomerically pure D-HPG is substantial, with an annual market in the thousands of tons.[1][2] Production methodologies have evolved from traditional chemical synthesis, which often involves harsh conditions and significant waste generation, to more sustainable and highly selective enzymatic and chemoenzymatic processes.[3] This guide explores the primary synthesis routes, providing the technical details necessary for research and process development.

Key Biosynthetic and Chemical Synthesis Pathways

D-HPG can be synthesized through several distinct pathways, each with its own set of advantages and challenges. These include the well-established hydantoinase process, innovative de novo biosynthesis routes engineered in microorganisms, and traditional chemical resolution methods.

The Hydantoinase Process: A Chemoenzymatic Approach

The most established enzymatic route for D-HPG production is the "hydantoinase process." This chemoenzymatic method starts with the chemical synthesis of DL-5-(p-hydroxyphenyl)hydantoin (DL-HPH), which is then enzymatically converted to D-HPG.[3]

The enzymatic conversion is a two-step cascade involving two key enzymes:

-

D-hydantoinase (EC 3.5.2.2): This enzyme stereoselectively hydrolyzes the D-enantiomer of DL-HPH to N-carbamoyl-D-p-hydroxyphenylglycine.

-

D-carbamoylase (EC 3.5.1.77): This enzyme, also known as N-carbamoyl-D-amino acid amidohydrolase, specifically hydrolyzes N-carbamoyl-D-p-hydroxyphenylglycine to yield D-HPG.[4]

The L-enantiomer of the hydantoin substrate can be racemized, either spontaneously under the reaction conditions or by the action of a hydantoin racemase, allowing for a theoretical yield of 100%.[3]

De Novo Biosynthesis of D-HPG

Recent advancements in synthetic biology have enabled the development of de novo biosynthesis pathways for D-HPG, starting from simple carbon sources like glucose or readily available amino acids such as L-tyrosine and L-phenylalanine.[5][2] These engineered pathways offer a greener and potentially more cost-effective alternative to chemoenzymatic methods.

A four-enzyme cascade has been constructed in E. coli to produce D-HPG from L-tyrosine.[6] The key enzymes in this pathway are:

-

L-amino acid deaminase (L-AAD): Converts L-tyrosine to p-hydroxyphenylpyruvate.

-

Hydroxymandelate synthase (HmaS): Catalyzes the conversion of p-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[7]

-

Mandelate dehydrogenase (MDH): Oxidizes (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate.

-

meso-Diaminopimelate dehydrogenase (DAPDH): Performs the final reductive amination of 4-hydroxyphenylglyoxylate to D-HPG.[6]

A cofactor self-sufficient route for D-HPG production from L-phenylalanine has been designed and implemented in Pseudomonas putida.[5][2] This pathway involves the following key steps:

-

L-phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

p-Coumarate hydratase (PCH): Converts p-coumaric acid to p-hydroxyphenyllactic acid.

-

R-mandelate dehydrogenase (R-MDH): Oxidizes p-hydroxyphenyllactic acid to 4-hydroxyphenylglyoxylate.

-

D-phenylglycine aminotransferase (D-PhgAT): Catalyzes the final transamination to D-HPG.

Chemical Synthesis via Resolution of Racemic D-HPG

Traditional chemical synthesis of D-HPG relies on the resolution of a racemic mixture of p-hydroxyphenylglycine. This is often achieved through preferential crystallization, where a chiral resolving agent is used to form diastereomeric salts with different solubilities, allowing for the separation of the D- and L-enantiomers.[1][8][9]

A common approach involves the use of sulfonic acids, such as o-toluenesulfonic acid, as resolving agents. The process can be enhanced by including a racemization agent, like salicylaldehyde, which allows for the in-situ conversion of the undesired L-enantiomer back to the racemic mixture, thereby increasing the overall yield of the D-enantiomer.[3]

Quantitative Data Presentation

The following tables summarize key quantitative data for the different D-HPG synthesis pathways and the kinetic parameters of the principal enzymes involved.

Table 1: Comparison of D-HPG Synthesis Methodologies

| Parameter | Chemical Synthesis | Hydantoinase Process (Whole-Cell) | De Novo Biosynthesis (from L-Tyrosine) |

| Starting Material | Racemic HPG | DL-p-hydroxyphenylhydantoin | L-Tyrosine |

| Typical Yield | 80-95% (after resolution)[3] | 97.8% (molar yield)[6] | 92.5% (conversion)[6] |

| Product Titer | Not applicable | ~24 g/L | 42.69 g/L[6] |

| Enantiomeric Excess (ee) | >99%[3] | >99% | >99%[6] |

| Reaction Conditions | Harsh (strong acids/bases, high temp.)[3] | Mild (pH 7.5-8.5, 30-50°C)[3] | Mild (physiological pH, 30°C)[6] |

| Environmental Impact | High (hazardous reagents, organic solvents)[3] | Low (aqueous media, biodegradable catalyst)[3] | Very Low (renewable feedstock)[6] |

Table 2: Kinetic Parameters of Key Enzymes in D-HPG Biosynthesis

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| D-Hydantoinase | Bacillus theorgensis | D-Hydantoin | 1.25 | 66.67 | - | - |

| D-Carbamoylase | Nitratireductor indicus (mutant M4) | N-carbamoyl-D-tryptophan | 0.41 | 3.40 | 1.97 | 4.8 x 103 |

| Hydroxymandelate Synthase | Amycolatopsis orientalis | 4-Hydroxyphenylpyruvate | 0.059 | - | 0.3 (turnover) | - |

| D-phenylglycine aminotransferase | Pseudomonas stutzeri ST-201 | 4-Hydroxyphenylpyruvic acid | 9.24 | - | 0.13 | 14.1 |

| meso-Diaminopimelate dehydrogenase | Corynebacterium glutamicum (mutant) | 4-Hydroxyphenylglyoxylate | - | 5.32 | - | - |

Note: Specific kinetic data for D-carbamoylase with N-carbamoyl-D-p-hydroxyphenylglycine and for D-phenylglycine aminotransferase with 4-hydroxyphenylglyoxylate were not explicitly found in the literature search. The data presented are for structurally similar substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of D-HPG.

Whole-Cell Bioconversion of DL-p-hydroxyphenylhydantoin to D-HPG

This protocol describes the production of D-HPG using recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase.[3][6]

Materials:

-

Recombinant E. coli strain co-expressing D-hydantoinase and D-carbamoylase

-

Growth medium (e.g., LB or a defined medium with glycerol and corn steep liquor)[6]

-

Inducer (e.g., IPTG, if required)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

DL-5-(p-hydroxyphenyl)hydantoin (DL-HPH)

-

Centrifuge

-

Incubator shaker

-

HPLC system for analysis

Procedure:

-

Cell Culture and Induction:

-

Inoculate a single colony of the recombinant E. coli strain into the growth medium.

-

Incubate at a suitable temperature (e.g., 25°C) with shaking until the desired cell density is reached.[6]

-

Induce enzyme expression according to the specific expression system (e.g., add IPTG or use an auto-induction medium).

-

Continue incubation to allow for protein expression.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation (e.g., 8000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with the reaction buffer and centrifuge again.

-

The resulting cell paste is the whole-cell biocatalyst.

-

-

Whole-Cell Bioconversion:

-

Resuspend the harvested cells in the reaction buffer to a specific concentration (e.g., a defined OD600 or wet cell weight per volume).

-

Add the DL-HPH substrate to the cell suspension. Due to its low solubility, it is often added as a slurry.

-

Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with vigorous agitation to ensure proper mixing.[6]

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of D-HPG by HPLC.

-

-

Product Recovery:

-

Once the reaction is complete, terminate it by separating the cells from the reaction mixture via centrifugation.

-

The supernatant containing the soluble D-HPG can be further processed for purification, for example, by crystallization.

-

Chemical Resolution of DL-p-hydroxyphenylglycine by Preferential Crystallization

This protocol outlines a method for the resolution of racemic D-HPG using a chiral resolving agent and a racemization agent.[1][3][8][9]

Materials:

-

DL-p-hydroxyphenylglycine (DL-HPG)

-

o-Toluenesulfonic acid (resolving agent)

-

Salicylaldehyde (racemization agent)

-

Acetic acid (solvent)

-

Seed crystals of this compound o-toluenesulfonate

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

Procedure:

-

Preparation of the Supersaturated Solution:

-

Suspend DL-p-hydroxyphenylglycine and o-toluenesulfonic acid in acetic acid.

-

Heat the mixture to reflux to dissolve the solids and form the diastereomeric salts.

-

Add salicylaldehyde to the solution.

-

-

Preferential Crystallization:

-

Cool the solution to a specific temperature (e.g., below the reflux temperature).

-

Add seed crystals of this compound o-toluenesulfonate to induce the crystallization of the D-enantiomer salt.

-

Maintain the temperature and continue stirring to allow for crystal growth. The L-enantiomer remains in solution and is racemized by the salicylaldehyde.

-

-

Isolation of the D-HPG Salt:

-

After a designated time, filter the crystalline precipitate of the this compound o-toluenesulfonate salt.

-

Wash the crystals with a small amount of cold acetic acid.

-

-

Liberation of Free D-HPG:

-

Dissolve the isolated D-HPG salt in water.

-

Adjust the pH with a base (e.g., ammonia) to precipitate the free D-HPG.

-

Filter, wash, and dry the purified D-HPG crystals.

-

Enzymatic Assay of D-Carbamoylase

This protocol describes a method to determine the activity of D-carbamoylase by measuring the formation of D-HPG from N-carbamoyl-D-p-hydroxyphenylglycine.[10]

Materials:

-

Purified D-carbamoylase or cell lysate containing the enzyme

-

N-carbamoyl-D-p-hydroxyphenylglycine (substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC system for quantification of D-HPG

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer and a known concentration of N-carbamoyl-D-p-hydroxyphenylglycine.

-

Pre-incubate the mixture at the optimal reaction temperature (e.g., 50°C).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a known amount of the enzyme solution to the pre-warmed reaction mixture.

-

Incubate the reaction for a specific time, ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by a suitable method, such as heat inactivation or the addition of an acid.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the concentration of the D-HPG product in the supernatant using a validated HPLC method.

-

-

Calculation of Activity:

-

One unit (U) of D-carbamoylase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-HPG per minute under the specified conditions.

-

Conclusion

The synthesis of this compound is at a pivotal point, with highly efficient and sustainable biosynthetic routes challenging the established chemical methods. The hydantoinase process remains a robust and widely used industrial method. However, the advancements in de novo biosynthesis from renewable feedstocks hold significant promise for future large-scale production. This guide provides the foundational technical information for researchers and professionals to understand, compare, and implement these key technologies in the development of novel and improved processes for the synthesis of this vital pharmaceutical intermediate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. tandfonline.com [tandfonline.com]

- 10. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of D-p-Hydroxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of D-p-hydroxyphenylglycine (D-HPG), a critical chiral building block in the pharmaceutical industry. The stereochemical configuration of this non-proteinogenic amino acid is paramount to the efficacy and safety of numerous semi-synthetic β-lactam antibiotics, including amoxicillin and cephalexin.[1][2] This document delves into the synthesis, separation, and analysis of D-HPG stereoisomers, offering detailed experimental protocols and comparative data to inform research and development.

The two enantiomers of p-hydroxyphenylglycine, D-(-)-p-hydroxyphenylglycine and L-(+)-p-hydroxyphenylglycine, possess identical physical and chemical properties in an achiral environment. However, in a chiral biological system, their pharmacological activities can differ significantly.[3] Therefore, ensuring the high enantiomeric purity of D-HPG is a crucial step in the manufacturing of these life-saving drugs.

Synthesis of Enantiomerically Pure this compound

The production of enantiomerically pure D-HPG is primarily achieved through two main routes: chemical synthesis involving the resolution of a racemic mixture and enzymatic synthesis, which offers a more stereoselective and environmentally benign alternative.

Chemical Synthesis: Resolution-Racemization

Traditional chemical synthesis relies on the separation of a racemic mixture of p-hydroxyphenylglycine (D,L-HPG).[1] This is often accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[4] A key advantage of some chemical methods is the ability to racemize the unwanted L-enantiomer in situ, thereby increasing the theoretical yield of the desired D-enantiomer to nearly 100%.[4]

Enzymatic Synthesis: The Hydantoinase Process

Enzymatic synthesis has emerged as a powerful alternative to classical chemical resolution. The "hydantoinase process" is a widely used enzymatic method that starts from a racemic mixture of D,L-p-hydroxyphenylhydantoin (DL-HPH).[1][5] This process typically involves two key enzymes: a D-hydantoinase that selectively converts the D-enantiomer of the hydantoin to N-carbamoyl-D-p-hydroxyphenylglycine, and a D-carbamoylase that then hydrolyzes this intermediate to D-HPG.[5][6] The unreacted L-hydantoin can be racemized, allowing for a theoretical yield of 100%.[6]

| Parameter | Chemical Synthesis (Resolution-Racemization) | Enzymatic Synthesis (Hydantoinase Process) |

| Typical Yield | 80-95%[1] | 90-100%[1] |

| Enantiomeric Excess (ee) | >99% (after resolution)[1] | >99%[1] |

| Reaction Conditions | Harsh (e.g., strong acids/bases, high temperatures)[1] | Mild (e.g., near-neutral pH, room/moderate temperature)[1] |

| Environmental Impact | Use of hazardous reagents and organic solvents, significant waste generation[1] | Aqueous media, biodegradable catalysts (enzymes), less waste[1] |

| Key Reagents | Racemic HPG, chiral resolving agents (e.g., D-3-bromocamphor-8-sulfonate), salicylaldehyde[1][4] | D,L-p-hydroxyphenylhydantoin (DL-HPH)[1] |

| Catalyst | Chemical catalysts or resolving agents[1] | Enzymes (e.g., hydantoinase, carbamoylase)[1] |

Table 1. Comparison of Chemical and Enzymatic Synthesis of this compound.

Experimental Protocols

1. Chemical Synthesis of D-HPG via Asymmetric Transformation

This protocol outlines the general steps for the synthesis of D-HPG via resolution-racemization.[1][4]

-

Step 1: Diastereomeric Salt Formation and Racemization. A racemic mixture of p-hydroxyphenylglycine (D,L-HPG) is suspended in a suitable solvent, such as acetic acid. A chiral resolving agent, for instance, D-3-bromocamphor-8-sulfonate, is added to the suspension. A racemization agent, like salicylaldehyde, is introduced to the mixture. The mixture is heated to facilitate the formation of the diastereomeric salts and to promote the racemization of the L-enantiomer.

-

Step 2: Crystallization. The solution is then cooled to induce the crystallization of the less soluble D-HPG diastereomeric salt.

-

Step 3: Isolation. The crystallized salt is isolated by filtration.

-

Step 4: Purification. A slurry wash may be performed to improve the diastereomeric excess to >99.9%.[4]

-

Step 5: Neutralization. The purified salt is neutralized to produce D-HPG with an enantiomeric excess of 99.9%.[4]

2. Enzymatic Synthesis of D-HPG via the Hydantoinase Process